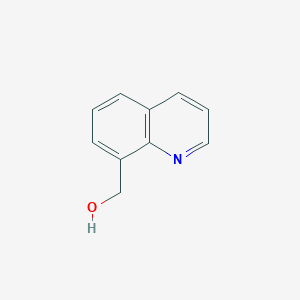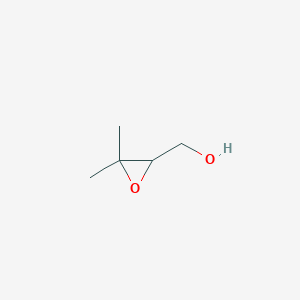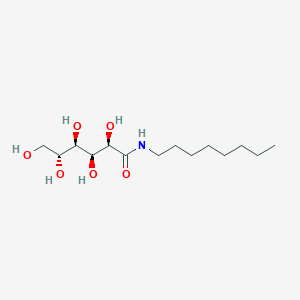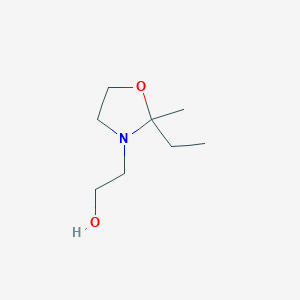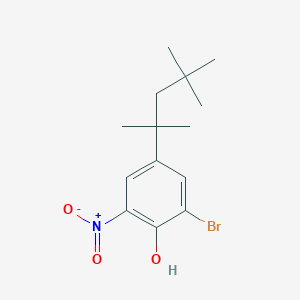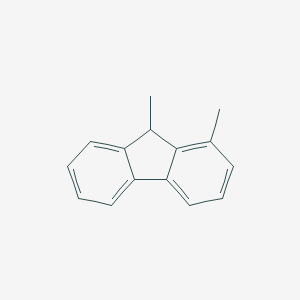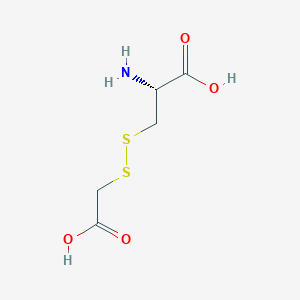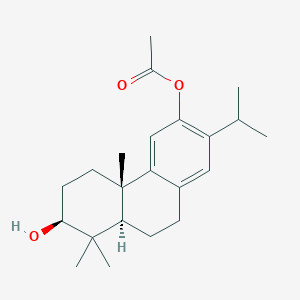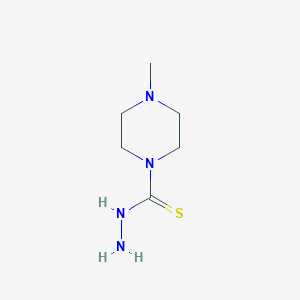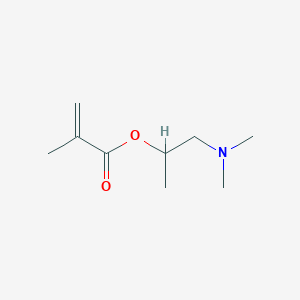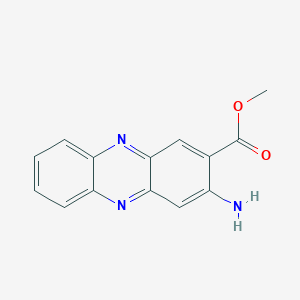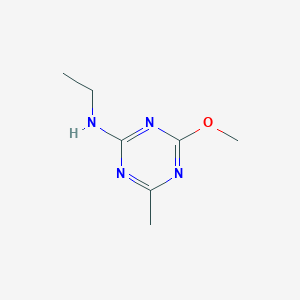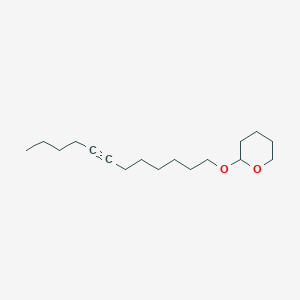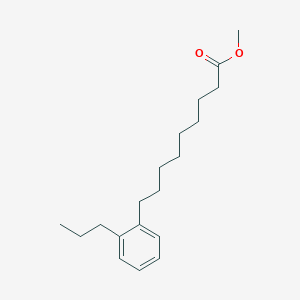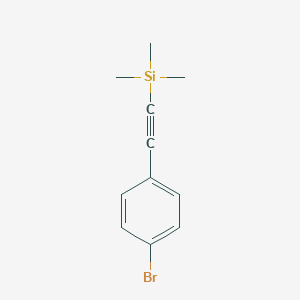
(4-Bromophenylethynyl)trimethylsilane
Vue d'ensemble
Description
(4-Bromophenylethynyl)trimethylsilane is a chemical compound with the molecular formula C11H13BrSi . It is commonly used in laboratory settings and for the synthesis of other substances .
Synthesis Analysis
The synthesis of (4-Bromophenylethynyl)trimethylsilane can be achieved through the palladium-catalyzed reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene . It can also undergo Buchwald-Hartwig coupling with para-substituted diphenylamines .Molecular Structure Analysis
The molecular structure of (4-Bromophenylethynyl)trimethylsilane consists of a bromophenyl group attached to a trimethylsilane group via an ethynyl linkage . The molecule contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, and 1 six-membered ring .Physical And Chemical Properties Analysis
(4-Bromophenylethynyl)trimethylsilane is a solid at 20 degrees Celsius . It has a molecular weight of 253.21 . The melting point is between 60.0 to 64.0 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 247.1±32.0 °C at 760 mmHg, and a flash point of 144.0±20.1 °C .Applications De Recherche Scientifique
Organic Light Emitting Diodes (OLEDs)
- Application : “(4-Bromophenylethynyl)trimethylsilane” is used as an intermediate in the production of Organic Light Emitting Diodes (OLEDs) .
- Results or Outcomes : The use of “(4-Bromophenylethynyl)trimethylsilane” in OLED production can contribute to the overall efficiency, brightness, and lifespan of the OLED. However, the specific results or outcomes can vary depending on the exact formulation and production methods used .
Synthesis of Various Compounds
- Application : “(4-Bromophenylethynyl)trimethylsilane” can be used to synthesize various compounds such as 1-bromo-4-ethynylbenzene, 4-(4-bromophenyl)-3-butyn-2-one, 4-ethynyl-4′-tert-butylbiphenyl, and 1,4-bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene .
- Method of Application : The synthesis of these compounds typically involves palladium-catalyzed reactions . The specific procedures can vary depending on the desired product.
- Results or Outcomes : The successful synthesis of these compounds can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Organic Light Emitting Diodes (OLEDs)
- Application : “(4-Bromophenylethynyl)trimethylsilane” is used as an intermediate in the production of Organic Light Emitting Diodes (OLEDs) .
- Results or Outcomes : The use of “(4-Bromophenylethynyl)trimethylsilane” in OLED production can contribute to the overall efficiency, brightness, and lifespan of the OLED. However, the specific results or outcomes can vary depending on the exact formulation and production methods used .
Synthesis of Various Compounds
- Application : “(4-Bromophenylethynyl)trimethylsilane” can be used to synthesize various compounds such as 1-bromo-4-ethynylbenzene, 4-(4-bromophenyl)-3-butyn-2-one, 4-ethynyl-4′-tert-butylbiphenyl, and 1,4-bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene .
- Method of Application : The synthesis of these compounds typically involves palladium-catalyzed reactions . The specific procedures can vary depending on the desired product.
- Results or Outcomes : The successful synthesis of these compounds can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Organic Light Emitting Diodes (OLEDs)
- Application : “(4-Bromophenylethynyl)trimethylsilane” is used as an intermediate in the production of Organic Light Emitting Diodes (OLEDs) .
- Results or Outcomes : The use of “(4-Bromophenylethynyl)trimethylsilane” in OLED production can contribute to the overall efficiency, brightness, and lifespan of the OLED. However, the specific results or outcomes can vary depending on the exact formulation and production methods used .
Synthesis of Various Compounds
- Application : “(4-Bromophenylethynyl)trimethylsilane” can be used to synthesize various compounds such as 1-bromo-4-ethynylbenzene, 4-(4-bromophenyl)-3-butyn-2-one, 4-ethynyl-4′-tert-butylbiphenyl, and 1,4-bis[2-(4-bromophenyl)ethynyl]-2,5-dihexylbenzene .
- Method of Application : The synthesis of these compounds typically involves palladium-catalyzed reactions . The specific procedures can vary depending on the desired product.
- Results or Outcomes : The successful synthesis of these compounds can be confirmed through various analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromophenyl)ethynyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMSGCJGNJYDNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401021 | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenylethynyl)trimethylsilane | |
CAS RN |
16116-78-2 | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Bromophenylethynyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

